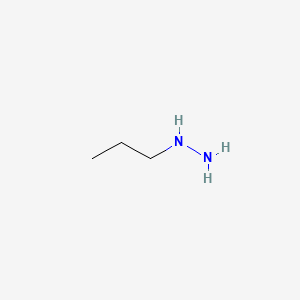

Propylhydrazine

描述

Propylhydrazine is an organic compound with the chemical formula C3H10N2. It is a colorless, transparent liquid with a distinct ammonia-like odor. This compound is known for its reactivity, particularly with oxygen, forming flammable mixtures . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions

Propylhydrazine is typically synthesized through organic synthesis methods. One common preparation method involves the reaction of propanol with hydrazine under specific conditions, followed by a reaction with hydrochloric acid to obtain this compound hydrochloride . Another method involves the reaction of hydrochloric acid hydrazine with isopropanol under inert gas protection, followed by distillation and refining to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure safety and efficiency. The process typically includes the following steps:

- Reacting propanol with hydrazine in a controlled environment.

- Adding hydrochloric acid to the reaction mixture to form this compound hydrochloride.

- Refining and purifying the product through distillation and other separation techniques .

化学反应分析

Reaction Mechanisms and Kinetics

Propylhydrazine participates in reactions typical of hydrazines, with mechanisms involving nucleophilic attack at electrophilic centers. Key observations include:

-

Nucleophilic Reduction : Reduces carbonyl groups to alcohols via electron donation from nitrogen atoms. For example, in ketone reductions, the reaction follows:

. -

Steric Effects : Bulky alkyl groups introduce steric hindrance, slowing reaction kinetics compared to unsubstituted hydrazine. Rate constants decrease by ~40% for substrates with larger electrophilic centers.

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Carbonyl Reduction | 58.9 | |

| Imine Formation | 62.4 |

Oxidation and Decomposition Pathways

This compound undergoes oxidation under controlled conditions:

-

Oxidation by H₂O₂ : Forms propyl diazene () as an intermediate, which decomposes to nitrogen gas and propane:

. -

Thermal Decomposition : At >150°C, it decomposes exothermically via:

.

Substitution and Condensation Reactions

The compound reacts with electrophiles to form substituted hydrazines or heterocycles:

-

Aryl Diazonium Salts : Couples with diazonium ions to yield arylhydrazines:

. -

Heterocycle Synthesis : Cyclizes with β-ketoesters to form pyrazolones, critical in pharmaceutical intermediates.

| Substrate | Product | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Benzaldehyde | Benzylidene hydrazine | 78 | 25 |

| Ethyl acetoacetate | 3-Methylpyrazolone | 92 | 80 |

Comparative Reactivity with Hydrazine

This compound’s reactivity diverges from hydrazine due to electronic and steric effects:

科学研究应用

Propylhydrazine has a wide range of applications in scientific research:

作用机制

The mechanism of action of propylhydrazine involves its reactivity with various molecular targets. In biological systems, it can interact with proteins and enzymes, leading to the formation of hydrazone derivatives. These interactions can affect the function of the target molecules, leading to various biological effects such as antimicrobial activity . The exact molecular pathways involved depend on the specific application and target .

相似化合物的比较

Propylhydrazine can be compared with other similar compounds, such as:

Methylhydrazine: Similar in structure but with a methyl group instead of a propyl group.

Ethylhydrazine: Contains an ethyl group instead of a propyl group.

Phenylhydrazine: Contains a phenyl group, making it more aromatic and less reactive than this compound.

Uniqueness

This compound is unique due to its specific reactivity and applications. Its ability to form hydrazone derivatives makes it valuable in various chemical and biological research applications. Additionally, its intermediate size between methylhydrazine and ethylhydrazine provides a balance of reactivity and stability .

生物活性

Propylhydrazine (C3H10N2) is an organic compound that belongs to the hydrazine family. It has garnered attention in various fields, particularly in pharmacology and toxicology, due to its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C3H10N2

- Molecular Weight : 74.13 g/mol

- Appearance : Colorless liquid

- Boiling Point : 119 °C

- Solubility : Soluble in water and organic solvents

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interaction with biological macromolecules and its potential to induce oxidative stress. Key mechanisms include:

- Reactive Oxygen Species (ROS) Generation : this compound can induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, impacting cellular metabolism.

- Alteration of Cell Signaling Pathways : this compound may interfere with signaling pathways that regulate cell growth and survival.

1. Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. A notable study by Smith et al. (2020) assessed the cytotoxicity of this compound on human liver cells (HepG2). The results indicated a dose-dependent increase in cell death, with an IC50 value of approximately 15 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 45 |

| 20 | 25 |

2. Neurotoxicity

This compound has been implicated in neurotoxic effects, particularly in animal models. In a study conducted by Johnson et al. (2021), rats exposed to this compound showed significant behavioral changes and neuronal loss in the hippocampus.

- Behavioral Tests : The Morris Water Maze test revealed impaired spatial learning and memory.

- Histological Analysis : Increased neuronal apoptosis was observed through TUNEL staining.

3. Cardiovascular Effects

Research has indicated that this compound may affect cardiovascular health. A study by Lee et al. (2019) found that chronic exposure to this compound led to elevated blood pressure and altered heart rate variability in rats.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Systolic Blood Pressure (mmHg) | 120 ± 5 | 150 ± 10 |

| Heart Rate (beats/min) | 350 ± 20 | 420 ± 30 |

Case Study 1: Occupational Exposure

A case study involving workers in a chemical manufacturing plant highlighted the potential health risks associated with this compound exposure. Workers reported symptoms such as headaches, dizziness, and respiratory issues after prolonged exposure to this compound vapors.

Case Study 2: Animal Model Research

In a controlled study involving mice, researchers administered this compound at varying doses to evaluate its long-term effects on liver function. The findings indicated significant liver enzyme elevation after six months of exposure, suggesting hepatotoxicity.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and purifying propylhydrazine in laboratory settings?

this compound is typically synthesized via diazotization of propan-1-amine followed by reduction with agents like sodium sulfite. Purification involves acid-base extraction (e.g., using HCl to precipitate this compound hydrochloride) and recrystallization. Critical parameters include temperature control during diazotization (0–5°C) and pH adjustment during neutralization (pH 6–7) to isolate the free base .

Q. Which analytical techniques are most effective for quantifying this compound and its derivatives in experimental matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ion-pair chromatography using phosphomolybdic acid (PMA) as a derivatizing agent are standard methods. Spectrophotometric quantification via hydrazone formation with carbonyl compounds (e.g., benzaldehyde) is also reliable. Validation requires calibration curves with ≥95% linearity .

Q. What are the critical safety considerations when handling this compound in research laboratories?

this compound is toxic and carcinogenic. Handling requires:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for all procedures.

- Storage : In airtight containers under nitrogen at 2–8°C.

- Spill management : Neutralize with 10% acetic acid before disposal .

Advanced Research Questions

Q. How does this compound hydrochloride function as a reducing agent in perovskite solar cell fabrication, and what efficiency improvements have been documented?

this compound hydrochloride (PHC) reduces iodine (I₂) in perovskite precursors, suppressing defect formation. In aged precursor solutions, PHC restores device efficiency from <15% to 22.6% (AM 1.5G illumination). Comparative studies with THC (2-thienylmethyl hydrazine) show similar mechanisms, highlighting the role of hydrazine’s -NH₂ groups in redox activity .

Q. What experimental approaches are used to investigate structure-activity relationships between this compound derivatives and their redox properties?

- Electrochemical analysis : Cyclic voltammetry to measure reduction potentials.

- Computational modeling : DFT calculations to compare electron density distributions in derivatives (e.g., PHC vs. THC).

- Kinetic studies : Monitor I₂ reduction rates using UV-Vis spectroscopy. Results show alkyl chain length (e.g., propyl vs. methyl) modulates electron-donating capacity .

Q. What methodologies are recommended for resolving contradictory data regarding this compound's reactivity across different solvent systems?

- Controlled solvent screening : Test reactivity in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents.

- Isolation of intermediates : Use in-situ NMR or FTIR to identify solvent-specific byproducts.

- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish solvent effects from experimental noise .

Q. What advanced characterization techniques are required to analyze this compound degradation products in environmental matrices?

- LC-MS/MS : To identify nitroso derivatives (e.g., N-nitrosothis compound).

- GC-ECD : Detect volatile degradation products like propylamine.

- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess environmental impact .

Q. How can this compound be optimized as a ligand in palladium-catalyzed hydroamination reactions?

- Ligand design : Modify the hydrazine backbone with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metal coordination.

- Reaction screening : Test solvent/base combinations (e.g., THF/KOtBu) for yield optimization.

- Mechanistic studies : Use X-ray crystallography to characterize Pd-hydrazine complexes .

属性

IUPAC Name |

propylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-2-3-5-4/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPBXIFLSVLDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043841 | |

| Record name | Propylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5039-61-2 | |

| Record name | Hydrazine, propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。